

A Technical Guide to DY-680-NHS Ester: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *DY-680-NHS ester*

Cat. No.: *B15553298*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the photophysical properties, experimental protocols, and common applications of **DY-680-NHS ester**, a near-infrared (NIR) fluorescent dye. This guide is intended to assist researchers in effectively utilizing this versatile tool for labeling biomolecules and advancing their scientific investigations.

Core Properties of DY-680-NHS Ester and Spectrally Similar Dyes

DY-680-NHS ester is an amine-reactive fluorescent dye that is widely used for labeling proteins, antibodies, and other molecules containing primary amines. Its fluorescence in the near-infrared spectrum makes it particularly valuable for applications requiring deep tissue penetration and reduced autofluorescence from biological samples. The following tables summarize the key photophysical properties of DY-680 and spectrally similar dyes.

Property	DY-680	DyLight 680	Alexa Fluor 680	IRDye® 680RD
Excitation Max (nm)	~690[1][2]	676 - 682	679	680[3][4]
Emission Max (nm)	~709[1][2]	705 - 715	702	694[3][4]
**Molar Absorptivity (ϵ) ($M^{-1}cm^{-1}$) **	140,000	140,000	183,000	Not Specified
Quantum Yield (Φ)	Not Specified	Not Specified	0.36	Not Specified
Lifetime (τ) (ns)	Not Specified	Not Specified	1.2	Not Specified

Note: The exact spectral properties can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

Detailed methodologies for common applications of **DY-680-NHS ester** are provided below. These protocols offer a starting point for researchers and may require optimization based on the specific biomolecule and experimental setup.

Protocol 1: Antibody Labeling with DY-680-NHS Ester

This protocol describes the covalent labeling of an antibody with **DY-680-NHS ester**.

Materials:

- Antibody (free of amine-containing buffers like Tris or glycine)
- **DY-680-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

Procedure:

- **Antibody Preparation:** Dissolve the antibody in the labeling buffer at a concentration of 2-10 mg/mL. If the antibody is in an incompatible buffer, perform a buffer exchange into the labeling buffer.
- **Dye Preparation:** Immediately before use, dissolve the **DY-680-NHS ester** in anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- **Labeling Reaction:** While gently vortexing, add a calculated amount of the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 8-12 moles of dye per mole of antibody is common.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored band to elute will be the antibody-dye conjugate.
- **Determination of Degree of Labeling (DOL):** The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~680 nm).
- **Storage:** Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protocol 2: Western Blotting with DY-680-Labeled Secondary Antibodies

This protocol outlines the use of a DY-680-conjugated secondary antibody for the detection of a target protein in a Western blot.

Materials:

- PVDF or nitrocellulose membrane with transferred proteins
- Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary Antibody (specific to the target protein)
- DY-680-labeled Secondary Antibody (specific to the host species of the primary antibody)
- Tris-Buffered Saline with Tween-20 (TBST)
- Infrared imaging system

Procedure:

- **Blocking:** Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:** Dilute the primary antibody in blocking buffer to the recommended concentration and incubate with the membrane for 1 hour at room temperature or overnight at 4°C.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Dilute the DY-680-labeled secondary antibody in blocking buffer and incubate with the membrane for 1 hour at room temperature, protected from light.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST, protected from light.
- **Imaging:** Image the blot using an infrared imaging system capable of detecting fluorescence in the 700 nm channel.

Protocol 3: In Vivo Imaging with DY-680-Labeled Probes

This protocol provides a general workflow for in vivo imaging using a DY-680-labeled targeting molecule (e.g., antibody or peptide) in a small animal model.

Materials:

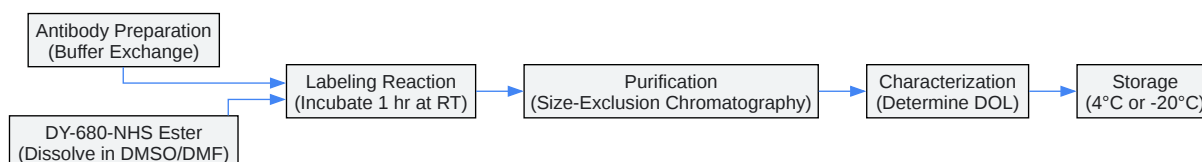
- DY-680-labeled targeting probe
- Animal model (e.g., mouse with a tumor xenograft)
- In vivo imaging system with NIR fluorescence capabilities
- Anesthetic

Procedure:

- **Probe Administration:** Administer the DY-680-labeled probe to the animal, typically via intravenous injection. The optimal dose will need to be determined empirically.
- **Imaging:** At various time points post-injection, anesthetize the animal and acquire whole-body fluorescence images using the in vivo imaging system. Use an excitation filter around 680 nm and an emission filter around 710 nm.
- **Image Analysis:** Analyze the images to quantify the fluorescence intensity in the region of interest (e.g., the tumor) and other organs to assess the biodistribution and targeting efficiency of the probe.
- **Ex Vivo Analysis (Optional):** After the final imaging session, tissues can be excised for ex vivo imaging or histological analysis to confirm the localization of the fluorescent probe.

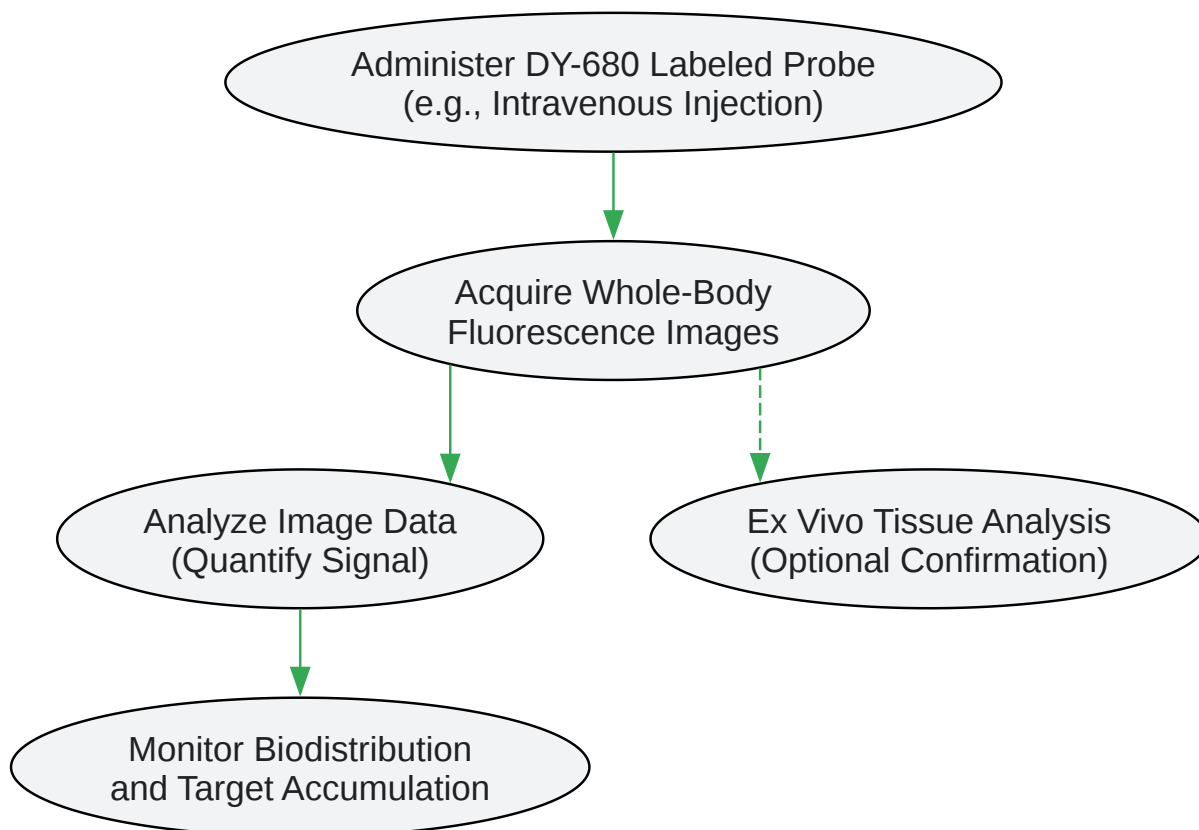
Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and a signaling pathway where **DY-680-NHS ester** is a valuable tool.



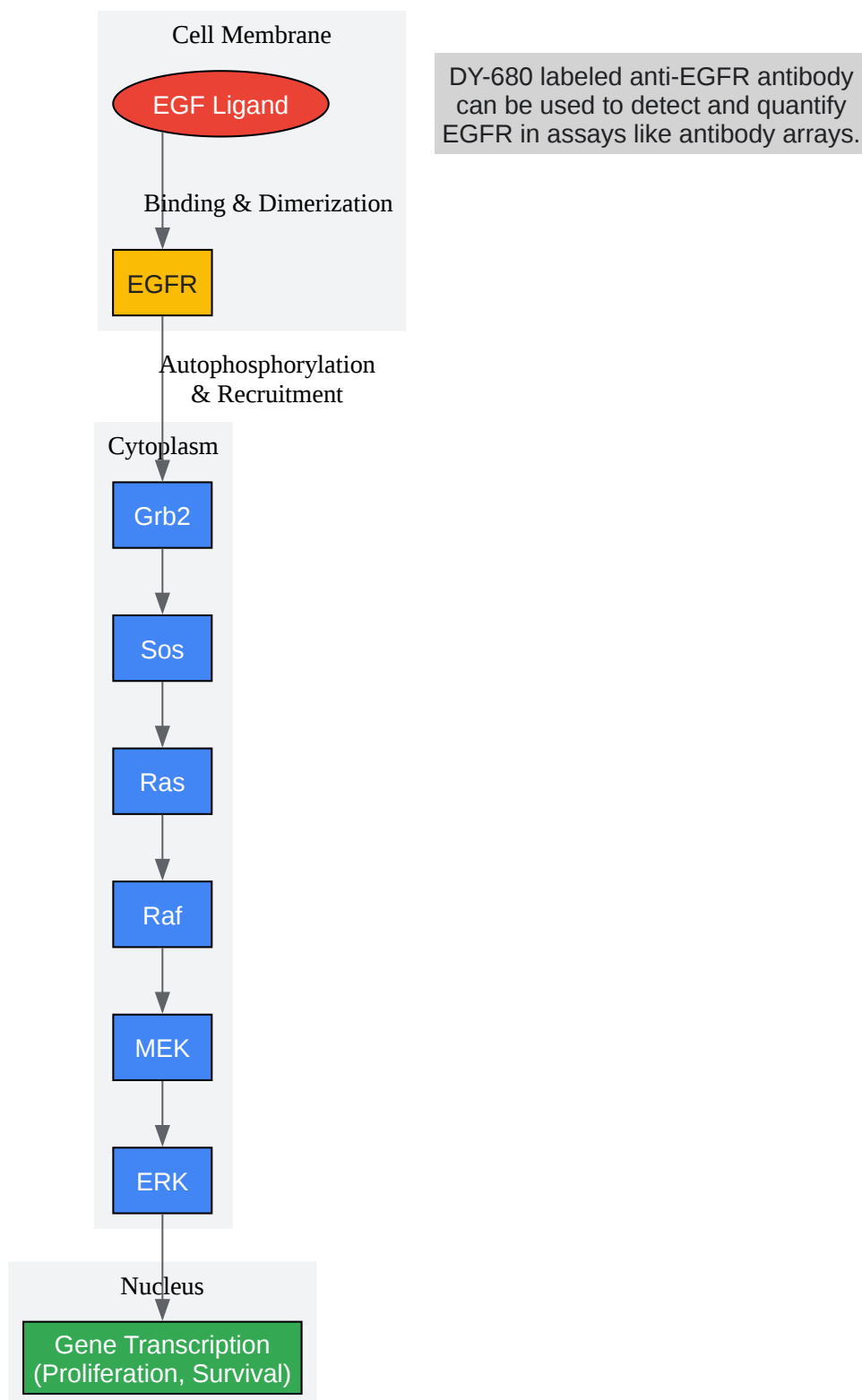
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Antibody Labeling and Purification Workflow



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General In Vivo Imaging Experimental Workflow



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